molecular formula C7H4BrF3Zn B6303097 2,3,5-Trifluorobenzylzinc bromide CAS No. 226717-85-7

2,3,5-Trifluorobenzylzinc bromide

Cat. No.: B6303097
CAS No.: 226717-85-7
M. Wt: 290.4 g/mol
InChI Key: GRFXVKCIQXNENG-UHFFFAOYSA-M
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Description

2,3,5-Trifluorobenzylzinc bromide: is an organozinc compound widely used in organic synthesis. It is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently. This compound is typically supplied as a solution in tetrahydrofuran (THF) to ensure stability and ease of handling.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,5-Trifluorobenzylzinc bromide can be synthesized through the reaction of 2,3,5-trifluorobenzyl bromide with zinc dust in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2,3,5-Trifluorobenzyl bromide+Zn2,3,5-Trifluorobenzylzinc bromide\text{2,3,5-Trifluorobenzyl bromide} + \text{Zn} \rightarrow \text{this compound} 2,3,5-Trifluorobenzyl bromide+Zn→2,3,5-Trifluorobenzylzinc bromide

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Trifluorobenzylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It can also participate in other palladium-catalyzed reactions, such as Negishi coupling.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and a boronic acid or ester. The reaction is carried out in a solvent like THF or dimethylformamide (DMF) under inert conditions.

    Negishi Coupling: This reaction involves a palladium or nickel catalyst and an organohalide. The reaction is usually performed in THF or another suitable solvent.

Major Products: The major products of these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific substrates used.

Scientific Research Applications

2,3,5-Trifluorobenzylzinc bromide is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.

    Biology: It can be used to modify biologically active molecules, aiding in the development of new drugs and therapeutic agents.

    Medicine: Its role in the synthesis of pharmaceutical intermediates makes it valuable in medicinal chemistry.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2,3,5-trifluorobenzylzinc bromide in cross-coupling reactions involves the formation of a carbon-zinc bond, which then undergoes transmetalation with a palladium catalyst. This process forms a carbon-palladium bond, which subsequently reacts with an electrophile to form the desired carbon-carbon bond. The general mechanism can be summarized as follows:

  • Formation of the carbon-zinc bond.
  • Transmetalation with palladium.
  • Reductive elimination to form the carbon-carbon bond.

Comparison with Similar Compounds

  • 3,4,5-Trifluorobenzylzinc bromide
  • 2,4,5-Trifluorobenzylzinc bromide
  • 3,5-Difluorobenzylzinc bromide

Comparison: 2,3,5-Trifluorobenzylzinc bromide is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can influence its reactivity and selectivity in chemical reactions. Compared to other trifluorobenzylzinc bromides, the 2,3,5-substitution pattern may offer different electronic and steric properties, making it suitable for specific synthetic applications.

Properties

IUPAC Name

bromozinc(1+);1,2,5-trifluoro-3-methanidylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3.BrH.Zn/c1-4-2-5(8)3-6(9)7(4)10;;/h2-3H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFXVKCIQXNENG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC(=CC(=C1F)F)F.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901273946
Record name Bromo[(2,3,5-trifluorophenyl)methyl]zinc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226717-85-7
Record name Bromo[(2,3,5-trifluorophenyl)methyl]zinc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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